Dicumarol

Übersicht

Beschreibung

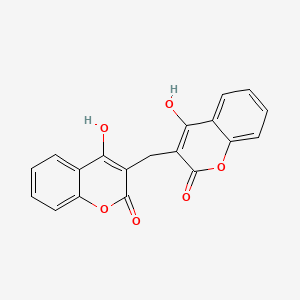

Dicoumarol, also known as 3,3’-methylenebis(4-hydroxycoumarin), is a naturally occurring anticoagulant compound. It is derived from coumarin, a substance found in various plants. Dicoumarol was first identified in the 1940s when it was discovered in moldy sweet clover hay, which caused a bleeding disease in cattle . This compound is known for its ability to inhibit vitamin K, making it a precursor to the development of other anticoagulant drugs such as warfarin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dicumarol kann durch Reaktion von 4-Hydroxycumarin mit Formaldehyd unter sauren Bedingungen synthetisiert werden. Diese Reaktion bildet eine Methylenbrücke zwischen zwei Molekülen 4-Hydroxycumarin, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise über den gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktion wird in einer kontrollierten Umgebung durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dicumarol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden.

Reduktion: Es kann reduziert werden, um Hydrochinone zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eines seiner Wasserstoffatome durch ein anderes Atom oder eine Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, wie z. B. Halogene für Halogenierungsreaktionen.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Halogenierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

Dicumarol is predominantly known for its role as an anticoagulant. It functions as a competitive inhibitor of vitamin K epoxide reductase, which recycles vitamin K in the body. This mechanism leads to a decrease in active vitamin K levels, impairing the synthesis of prothrombin and other coagulation factors essential for normal blood clotting.

Clinical Studies:

- A study involving 2,307 cases reported the efficacy of this compound as an anticoagulant, particularly in patients undergoing surgery or those with a history of thromboembolic events . The results indicated that this compound effectively reduced the incidence of thromboembolism when administered prophylactically.

- Another clinical experience documented the use of this compound in 18 patients with thrombophlebitis, demonstrating its potential in preventing pulmonary embolism .

Anticancer Applications

Recent research has unveiled this compound's anticancer potential, particularly through its inhibitory effects on pyruvate dehydrogenase kinase 1 (PDK1), a target implicated in various cancers including ovarian cancer.

Mechanisms and Findings:

- This compound was shown to inhibit PDK1 activity significantly, leading to a shift from aerobic glycolysis to oxidative phosphorylation in cancer cells. This metabolic alteration resulted in increased reactive oxygen species production, mitochondrial membrane potential disruption, and ultimately apoptosis in cancer cells .

- In vivo studies corroborated these findings, with this compound treatment leading to substantial tumor growth suppression in xenograft models .

Antimicrobial Properties

Beyond its anticoagulant and anticancer applications, this compound exhibits antimicrobial activity. This property is particularly relevant in the context of increasing antibiotic resistance.

Research Insights:

- A pharmacological review highlighted this compound's ability to act against various pathogens, suggesting its potential role as an adjunct treatment in infections resistant to conventional antibiotics . The compound's structural similarity to vitamin K allows it to interfere with bacterial metabolism.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have demonstrated variability in its biological half-life and plasma clearance rates among individuals, influenced by factors such as serum protein binding .

Safety Considerations:

- While this compound is effective as an anticoagulant, it carries risks associated with overdose, including severe hemorrhage. Monitoring prothrombin time is essential for managing these risks during therapy .

Summary Table of Applications

Wirkmechanismus

Dicoumarol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for recycling vitamin K, which is essential for the activation of clotting factors in the blood. By inhibiting this enzyme, dicoumarol depletes the active form of vitamin K, leading to a decrease in the synthesis of clotting factors and thus preventing blood clot formation . This mechanism is similar to that of warfarin, another well-known anticoagulant .

Vergleich Mit ähnlichen Verbindungen

Dicumarol wird oft mit anderen Antikoagulanzien verglichen, insbesondere mit solchen aus der Cumarin-Familie. Einige ähnliche Verbindungen sind:

Warfarin: Ein synthetisches Derivat von this compound mit einem ähnlichen Wirkmechanismus, aber einer höheren Potenz und längeren Wirkdauer.

Acenocumarol: Ein weiteres synthetisches Antikoagulans mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus.

Phenprocoumon: Ein lang wirkendes Antikoagulans mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig, da es eine natürlich vorkommende Verbindung mit antikoagulativen Eigenschaften ist. Seine Entdeckung führte zur Entwicklung mehrerer synthetischer Antikoagulanzien, die heute in der klinischen Praxis weit verbreitet sind .

Biologische Aktivität

Dicumarol, a coumarin derivative, is primarily recognized for its anticoagulant properties, functioning as an inhibitor of vitamin K epoxide reductase. This compound has drawn attention not only for its anticoagulant effects but also for its potential therapeutic applications in various diseases, including cancer and infections. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and various therapeutic potentials through detailed research findings and case studies.

This compound's primary mechanism involves the inhibition of vitamin K epoxide reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X. This inhibition results in reduced thrombin generation and a subsequent decrease in clot formation. The detailed mechanism can be summarized as follows:

- Inhibition of Vitamin K Reductase : this compound prevents the reduction of vitamin K epoxide to its active form (vitamin KH2), which is crucial for the carboxylation of glutamic acid residues on clotting factors.

- Impact on Coagulation Cascade : By reducing the levels of functional clotting factors, this compound effectively diminishes the coagulation cascade, leading to anticoagulation.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant interindividual variability. Studies indicate that this compound has a biological half-life ranging from 5 to 28 hours, influenced by factors such as serum protein binding and metabolic clearance rates. A comparative analysis with warfarin shows that:

| Parameter | This compound | Warfarin |

|---|---|---|

| Biological Half-Life (hrs) | 5 - 28 | 9 - 30 |

| Apparent Volume of Distribution | 12.5% body weight | Similar |

| Effective Plasma Concentration | Variable | Variable |

These pharmacokinetic characteristics are essential for understanding dosage regimens and potential drug interactions.

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent against Mycobacterium tuberculosis. Research indicates that this compound exhibits significant inhibitory effects on GlmU acetyltransferase activity, a target enzyme critical for mycobacterial survival. The findings include:

- Minimum Inhibitory Concentration (MIC) : this compound demonstrated an MIC value of 6.25 μg/ml against M. tuberculosis H37Ra.

- Synergistic Effects : When used in combination with traditional anti-tuberculosis drugs like isoniazid and rifampicin, this compound enhanced their effectiveness at lower doses .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been reported to exhibit anti-inflammatory and anticancer activities through various mechanisms:

- Inhibition of Tumor Growth : Studies show that this compound can inhibit cell proliferation in several cancer cell lines.

- Mechanisms : The proposed mechanisms include modulation of apoptosis pathways and interference with angiogenesis .

Case Studies

A review of clinical experiences with this compound highlights its historical use as an anticoagulant:

Eigenschaften

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMPNYZJYQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021729 | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild pleasant odor; [HSDB], Solid | |

| Record name | Dicumarol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insol in water, alc, ether., INSOL IN ACETONE, Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform., 6.62e-02 g/L | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicumarol inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decresed prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., These compounds depress the hepatic synthesis of vitamin K1-dependent clotting factors (II, VII, IX, X) by inhibiting the vitamin K1 2,3-reductase enzyme in the vitamin K1-epoxide cycle. /Anticoagulant rodenticides/, The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Dicumarol a specific and potent inhibitor of DT-diaphorase., 4-Hydroxycoumarin deriv (dicumarol...) Inhibit rat liver /drug metabolizing enzymes/ in vitro. Mechanism is complex, being caused by several factors, including conversion of cytochrome P450 into P420, inhibition of NADPH-cytochrome P450 reductase, and competition for active site., For more Mechanism of Action (Complete) data for DICUMAROL (7 total), please visit the HSDB record page. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or creamy white, crystalline powder, Minute crystals, NEEDLES, Very small crystals from cyclohexanone | |

CAS No. |

66-76-2 | |

| Record name | Dicoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumarol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QID3E7BG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287-293 °C, 290 °C | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

ANone: Dicoumarol primarily interacts with two main targets: Vitamin K epoxide reductase (VKOR) and NAD(P)H quinone oxidoreductase 1 (NQO1).

- VKOR: Dicoumarol acts as a competitive inhibitor of VKOR, blocking the recycling of vitamin K. [] This prevents the γ-carboxylation of glutamate residues in clotting factors, ultimately inhibiting the blood clotting process. [, ]

- NQO1: Dicoumarol is a potent competitive inhibitor of NQO1, competing with NAD(P)H for binding to the enzyme. [, ] This inhibition can lead to various downstream effects, including disruption of cellular detoxification processes, increased oxidative stress, and modulation of the stability of certain proteins like p53. [, , , ]

ANone:

- Spectroscopic Data: Characterized by UV-Vis absorption peaks around 254 nm and 305 nm, and fluorescence emission maximum around 400 nm. [, ] The binding of Dicoumarol to proteins like human serum albumin (HSA) can generate a large negative ellipticity band at 305 nm in the circular dichroism spectrum, suggesting a preferred orientation and rigid binding. []

ANone: Dicoumarol’s stability and compatibility are influenced by factors like pH, temperature, and the presence of light or oxidizing agents. While specific data on material compatibility is limited within the provided research, its stability under various conditions is crucial for formulation and storage.

ANone: Dicoumarol itself is not a catalyst but an enzyme inhibitor. It does not directly catalyze reactions. Its applications stem from its ability to modulate the activity of target enzymes like VKOR and NQO1.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to understand the binding mode of Dicoumarol and its derivatives to NQO1. [] These studies provide insights into the structure-activity relationships and aid in the design of novel NQO1 inhibitors. QSAR models are being explored to predict the activity and potency of Dicoumarol analogs. []

A: * Electron-withdrawing groups: Dicoumarol derivatives with electron-withdrawing substituents (e.g., Cl, NO2, CF3) generally show decreased antimicrobial activity. []* Electron-donating groups: Conversely, electron-donating substituents (e.g., OH, OMe, amines) tend to enhance antimicrobial activity. []* Aromatic interactions: The "aromatic donor-acceptor" relationship is important for the interaction of Dicoumarol with its target. []* Substituent positioning: The position of substituents on the benzene ring of Dicoumarol significantly influences binding affinity, likely due to steric hindrance effects. []

A: * Absorption: Dicoumarol is absorbed slowly and erratically after oral administration. [, ] * Distribution: It is highly bound to plasma proteins. [, ] * Metabolism: Dicoumarol is metabolized in the liver by cytochrome P450 enzymes. [, ] * Excretion: It is primarily excreted in the urine, with a small amount eliminated in the bile. [] * Drug Interactions: Diphenylhydantoin can decrease serum Dicoumarol levels and increase prothrombin concentration by inducing drug-metabolizing enzymes. []

A: * In vitro: Dicoumarol has demonstrated efficacy in various in vitro settings: * Anticoagulant activity: Inhibits the synthesis of vitamin K-dependent clotting factors in vitro. [, ] * Anti-tumor activity: Inhibits the proliferation of various cancer cell lines. [, , , ] * Anti-inflammatory activity: Attenuates NLRP3 inflammasome activation and reduces the expression of inflammatory cytokines in LPS-stimulated rat synoviocytes. []* In vivo: Animal models have been used to study Dicoumarol's effects: * Anticoagulant activity: Induces coagulopathy in rodents and cattle. [, , , ] * Anti-tumor activity: Enhances the cytotoxicity of mitomycin C to hypoxic tumor cells in mice. [] * Osteoarthritis: Alleviates knee osteoarthritis in a rat model by inhibiting NLRP3 activation and reducing inflammation and fibrosis. []

ANone: While resistance mechanisms specific to Dicoumarol are not extensively discussed in the provided research, potential resistance mechanisms could involve:

A: * Hemorrhage: The primary toxicity concern with Dicoumarol is hemorrhage due to its anticoagulant effects. [, , , ] The risk of bleeding is dose-dependent and can be severe. [, ] * Other adverse effects: May include nausea, vomiting, diarrhea, and allergic reactions. []

A: * Prothrombin time (PT): PT is the most widely used test to monitor the anticoagulant effects of Dicoumarol. [, , , ]

International Normalized Ratio (INR):* INR is a standardized measure of PT that is used to account for variability in different laboratory reagents. []

A: * High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as UV-Vis spectrophotometry and mass spectrometry (MS), is commonly employed to separate, identify, and quantify Dicoumarol in various matrices. []* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of Dicoumarol and its metabolites in biological samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.